2-(4-chlorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide is a heterocyclic compound that contains a tetrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the tetrazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide typically involves the reaction of 4-chloroaniline with methoxyamine and sodium azide under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azide derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
2-(4-chlorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-methoxytetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O2/c1-17-13-9(16)8-11-14-15(12-8)7-4-2-6(10)3-5-7/h2-5H,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZJWQVPOCYLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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